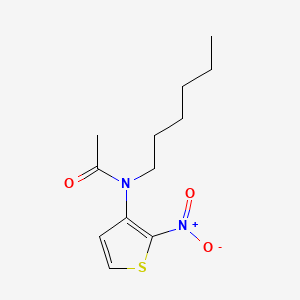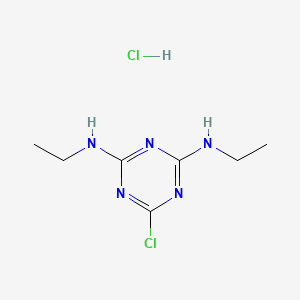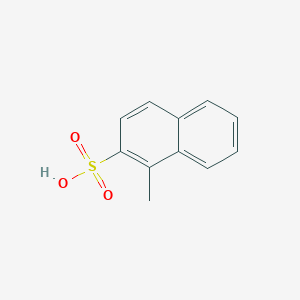
1-Methyl-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 1-methylnaphthalene. The process involves the reaction of 1-methylnaphthalene with sulfuric acid at elevated temperatures. The reaction conditions typically include a temperature range of 145-162°C and a reaction time of about 4.5 hours .
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors equipped with stirring and heating mechanisms. The raw materials, including 1-methylnaphthalene and concentrated sulfuric acid, are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Chemical Reactions Analysis
1-Methyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form 1-methyl-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- Reduction of the sulfonic acid group can lead to the formation of 1-methyl-2-naphthalenethiol.
Substitution:
- The sulfonic acid group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with sodium hydroxide can yield 1-methyl-2-naphthol .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Hydrogen gas, metal catalysts.
- Substitution reagents: Sodium hydroxide, halogenating agents.
Major Products:
Scientific Research Applications
1-Methyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of polymeric sulfonic acids through condensation reactions with formaldehyde .
Biology:
Medicine:
Industry:
- Utilized in the production of surfactants and detergents.
- Applied in the manufacture of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 1-methyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activities and affect metabolic processes. For example, it has been shown to influence the activity of enzymes involved in amino acid biosynthesis and antioxidant defense mechanisms .
Comparison with Similar Compounds
1-Methyl-2-naphthalenesulfonic acid can be compared with other naphthalenesulfonic acids, such as:
Naphthalene-1-sulfonic acid: Similar in structure but with the sulfonic acid group attached to the first carbon.
Naphthalene-2-sulfonic acid: Similar in structure but without the methyl group.
2-Methyl-1-naphthalenesulfonic acid: Similar in structure but with the methyl group attached to the second carbon
Uniqueness: this compound is unique due to the specific positioning of the methyl and sulfonic acid groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that other naphthalenesulfonic acids may not be suitable for .
Properties
CAS No. |
68487-67-2 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
SBMVUWFLYRRTED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



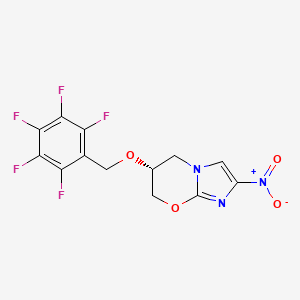
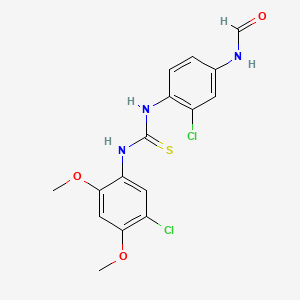
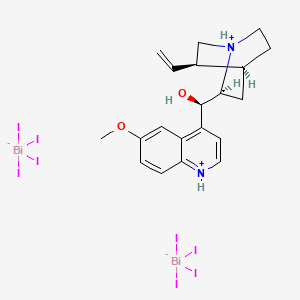
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
